molecular formula C19H17F2NO3S B11419986 1-butyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

1-butyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B11419986
M. Wt: 377.4 g/mol
InChI Key: GGAWDRTXVAKCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-1-butyl-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones This compound is characterized by the presence of a benzenesulfonyl group attached to the quinoline core, along with butyl and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-butyl-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the butyl group: This step involves the alkylation of the quinoline core using butyl halides under basic conditions.

    Introduction of the difluoro substituents: This can be done through electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-butyl-6,7-difluoro-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated benzenesulfonyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-1-butyl-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-butyl-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling.

    Pathways Involved: It interferes with the DNA replication process by stabilizing the DNA-enzyme complex, leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1-butyl-6,7-difluoroquinoline: Lacks the 1,4-dihydro functionality.

    3-(Benzenesulfonyl)-1-butyl-6,7-difluoro-1,4-dihydroisoquinoline: Contains an isoquinoline core instead of quinoline.

Uniqueness

3-(Benzenesulfonyl)-1-butyl-6,7-difluoro-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of both difluoro and benzenesulfonyl groups enhances its potential as a bioactive molecule.

Properties

Molecular Formula

C19H17F2NO3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6,7-difluoroquinolin-4-one

InChI

InChI=1S/C19H17F2NO3S/c1-2-3-9-22-12-18(26(24,25)13-7-5-4-6-8-13)19(23)14-10-15(20)16(21)11-17(14)22/h4-8,10-12H,2-3,9H2,1H3

InChI Key

GGAWDRTXVAKCGX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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